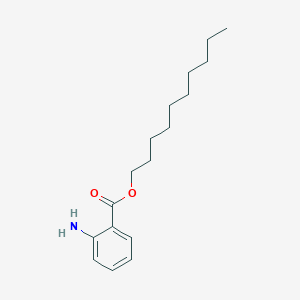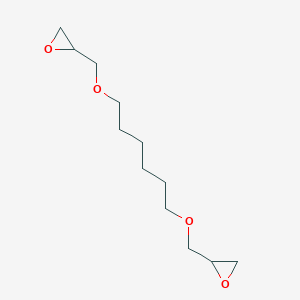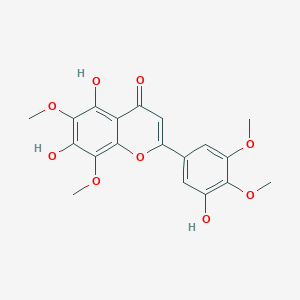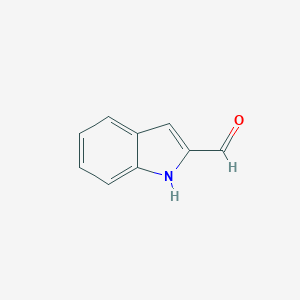
1H-吲哚-2-甲醛
概述
描述
1H-Indole-2-carbaldehyde is an organic compound belonging to the indole family, characterized by the presence of an aldehyde group at the second position of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities. 1H-Indole-2-carbaldehyde is a versatile intermediate used in the synthesis of various biologically active molecules and pharmaceuticals .
科学研究应用
1H-Indole-2-carbaldehyde has numerous applications in scientific research:
作用机制
Target of Action
1H-Indole-2-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is crucial in the biological activities that the compound exhibits.
Mode of Action
The interaction of 1H-Indole-2-carbaldehyde with its targets results in a variety of changes. For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives, including 1H-Indole-2-carbaldehyde, affect various biochemical pathways. For example, they have been found to influence the degradation of tryptophan in higher plants . The affected pathways and their downstream effects can be diverse, ranging from antiviral activity to anti-inflammatory effects .
Result of Action
The molecular and cellular effects of 1H-Indole-2-carbaldehyde’s action can be diverse due to its ability to interact with multiple targets. For instance, some indole derivatives have been found to exhibit inhibitory activity against influenza A . .
生化分析
Biochemical Properties
1H-Indole-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1H-Indole-2-carbaldehyde, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of their biochemical pathways. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins .
Cellular Effects
1H-Indole-2-carbaldehyde affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, 1H-Indole-2-carbaldehyde can affect the expression of genes involved in these processes, thereby altering the cellular response to external stimuli . These effects are crucial in understanding the potential therapeutic applications of 1H-Indole-2-carbaldehyde in treating diseases such as cancer and viral infections.
Molecular Mechanism
The molecular mechanism of action of 1H-Indole-2-carbaldehyde involves its interaction with various biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes involved in the biosynthesis of nucleic acids and proteins, thereby exerting their antiviral and anticancer effects . Additionally, 1H-Indole-2-carbaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions often involve specific binding sites on the target molecules, leading to conformational changes that affect their activity and function.
Temporal Effects in Laboratory Settings
The effects of 1H-Indole-2-carbaldehyde can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, the long-term effects of 1H-Indole-2-carbaldehyde on cellular function can vary depending on the duration of exposure and the specific cellular context . These temporal effects are crucial in designing experiments and interpreting the results of studies involving 1H-Indole-2-carbaldehyde.
Dosage Effects in Animal Models
The effects of 1H-Indole-2-carbaldehyde can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal or no effect, while higher doses can lead to significant biological activity . Additionally, high doses of 1H-Indole-2-carbaldehyde can result in toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage effects are important in determining the therapeutic window and safety profile of 1H-Indole-2-carbaldehyde for potential clinical applications.
Metabolic Pathways
1H-Indole-2-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolic pathways can influence the bioavailability and activity of 1H-Indole-2-carbaldehyde, as well as its potential interactions with other drugs and endogenous compounds . Understanding these pathways is crucial in predicting the pharmacokinetics and pharmacodynamics of 1H-Indole-2-carbaldehyde.
Transport and Distribution
The transport and distribution of 1H-Indole-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of 1H-Indole-2-carbaldehyde in specific cellular compartments . For instance, indole derivatives can be transported by organic anion transporters and multidrug resistance proteins, which play a role in their cellular distribution and excretion . These transport and distribution mechanisms are important in understanding the pharmacokinetics and tissue-specific effects of 1H-Indole-2-carbaldehyde.
Subcellular Localization
The subcellular localization of 1H-Indole-2-carbaldehyde can influence its activity and function. It can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct 1H-Indole-2-carbaldehyde to its site of action . Understanding the subcellular localization of 1H-Indole-2-carbaldehyde is crucial in elucidating its molecular mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Indole-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-hydroxymethylindoles using activated manganese dioxide . Another method includes the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit .
Industrial Production Methods: Industrial production of 1H-Indole-2-carbaldehyde often involves large-scale oxidation reactions using cost-effective and readily available reagents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions: 1H-Indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Activated manganese dioxide is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid.
Reduction: Indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
相似化合物的比较
1H-Indole-3-carbaldehyde: Similar to 1H-Indole-2-carbaldehyde but with the aldehyde group at the third position.
Indole-2-carboxylic acid: An oxidized form of 1H-Indole-2-carbaldehyde, used in various chemical syntheses.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group at the third position, involved in plant growth and development.
Uniqueness: 1H-Indole-2-carbaldehyde is unique due to its specific position of the aldehyde group, which influences its reactivity and the types of reactions it undergoes. This positional difference allows for the synthesis of distinct derivatives and applications in various fields .
属性
IUPAC Name |
1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNOTUDDIXOFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172468 | |
| Record name | 1H-Indole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19005-93-7 | |
| Record name | 2-Formylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019005937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-2-carboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FORMYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5N9CD7DLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


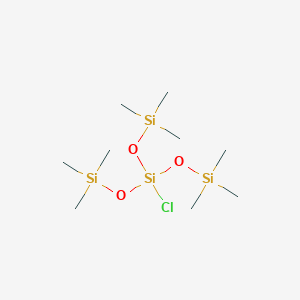

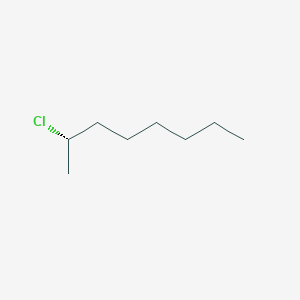

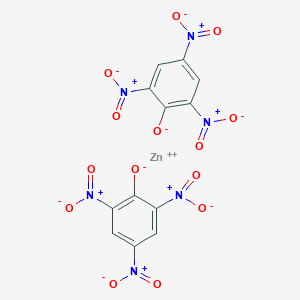
![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)

